molecular formula C28H16N2 B3069382 9,10-Bis(4-pyridylethynyl)anthracene CAS No. 596130-35-7

9,10-Bis(4-pyridylethynyl)anthracene

Cat. No.: B3069382
CAS No.: 596130-35-7
M. Wt: 380.4 g/mol
InChI Key: YRDFKGXHYKIWQV-UHFFFAOYSA-N
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Description

9,10-Bis(4-pyridylethynyl)anthracene is a compound with the molecular formula C28H16N2 . It is a member of anthracenes and an arylacetylene . The molecular weight of this compound is 380.4 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of a linear 9,10-bis(4-pyridyl)anthracene donor with a 120° Pt(II) complementary acceptor to prepare a hexagonal metallacycle via the [6 + 6] coordination-driven self-assembly .


Molecular Structure Analysis

The molecular structure of this compound is characterized by two pyridylethynyl groups substituted at the 9th and 10th positions of the anthracene core . The InChIKey of this compound is YRDFKGXHYKIWQV-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 380.4 g/mol, XLogP3-AA of 6.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 4, Exact Mass of 380.131348519 g/mol, Monoisotopic Mass of 380.131348519 g/mol, Topological Polar Surface Area of 25.8 Ų, Heavy Atom Count of 30, Formal Charge of 0, and Complexity of 616 .

Scientific Research Applications

Fluorescent pH Sensors and Biological Probes

9,10-Bis(4-pyridylethynyl)anthracene derivatives have been explored for their application as fluorescent pH sensors and biological probes. These derivatives exhibit aggregation-induced emission characteristics, which are highly efficient in fluorescence when induced by molecular aggregation. Such properties make these compounds suitable for pH sensing and biomacromolecule detection, particularly in protein and DNA interactions (Lu et al., 2010).

Electroluminescent Materials

Derivatives of this compound have been synthesized and utilized in electroluminescent devices. These materials serve as high-performance green host electroluminescent materials and have shown promise in device applications where intensive green light emission is desirable (Yu et al., 2002).

Nanoaggregation-Enhanced Fluorescence

Certain derivatives of this compound have shown unique photophysical properties, including nanoaggregation-enhanced one- and two-photon fluorescence. These properties are significant for applications in fluorescence-based technologies (Wang et al., 2012).

Semiconducting Properties

Research into semiconducting derivatives of this compound has revealed their potential in electronic and photophysical applications. These compounds demonstrate properties conducive to use in thin-film transistor devices, contributing to advancements in electronic materials (Hur et al., 2011).

Synthesis and Reactivity Studies

Recent studies have focused on the synthesis and reactivity of 9,10-Bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including material science and chemistry (Hill & Frogley, 2023).

Red Light Emitting Properties

Novel red light-emitting derivatives of 9,10-Bis(phenylethynyl)anthracenes have been developed, exhibiting high fluorescent quantum efficiencies. These properties make them suitable for applications in optoelectronics and light-emitting devices (Danel & Lin, 2002).

Biochemical Analysis

Biochemical Properties

9,10-Bis(pyridin-4-ylethynyl)anthracene plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. The compound is known to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the activity of enzymes and proteins, thereby modulating biochemical pathways. For instance, 9,10-Bis(pyridin-4-ylethynyl)anthracene has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic processes .

Cellular Effects

The effects of 9,10-Bis(pyridin-4-ylethynyl)anthracene on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 9,10-Bis(pyridin-4-ylethynyl)anthracene has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, the compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 9,10-Bis(pyridin-4-ylethynyl)anthracene exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, 9,10-Bis(pyridin-4-ylethynyl)anthracene has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can lead to downstream effects on cellular signaling and gene expression. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 9,10-Bis(pyridin-4-ylethynyl)anthracene in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over extended periods. Long-term studies have shown that 9,10-Bis(pyridin-4-ylethynyl)anthracene can induce sustained changes in cellular metabolism and gene expression, which may be attributed to its gradual accumulation within cells . Additionally, the compound’s degradation products can also exert biological effects, further complicating its temporal profile .

Dosage Effects in Animal Models

The effects of 9,10-Bis(pyridin-4-ylethynyl)anthracene vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, 9,10-Bis(pyridin-4-ylethynyl)anthracene can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .

Metabolic Pathways

9,10-Bis(pyridin-4-ylethynyl)anthracene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of key metabolic enzymes, such as cytochrome P450s and kinases, thereby altering the levels of metabolites and overall metabolic balance . Additionally, 9,10-Bis(pyridin-4-ylethynyl)anthracene can affect the production of reactive oxygen species (ROS), impacting cellular redox status and metabolic homeostasis .

Transport and Distribution

The transport and distribution of 9,10-Bis(pyridin-4-ylethynyl)anthracene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ABC transporters, facilitating its intracellular accumulation . Once inside the cell, 9,10-Bis(pyridin-4-ylethynyl)anthracene can bind to cytoplasmic and nuclear proteins, influencing its localization and biological activity . The compound’s distribution within tissues is also influenced by its affinity for different cellular compartments.

Properties

IUPAC Name

4-[2-[10-(2-pyridin-4-ylethynyl)anthracen-9-yl]ethynyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-8,13-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDFKGXHYKIWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=NC=C4)C#CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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